molecular formula C17H22N4O2S2 B11377907 N-(5-((2-(mesitylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide

N-(5-((2-(mesitylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide

Cat. No.: B11377907
M. Wt: 378.5 g/mol
InChI Key: LXOLYYBLOHHJTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((2-(mesitylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is a compound with the molecular formula C14H16N4O2S2. Its structure includes a thiadiazole ring, an isobutyramide group, and a mesitylamino substituent. The compound’s systematic name reflects its complex structure, emphasizing the position of each functional group.

Preparation Methods

Synthetic Routes:

The synthesis of N-(5-((2-(mesitylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide involves several steps. One common synthetic route includes the following:

  • Thiadiazole Formation

    • Start with mesitylamine (2,4,6-trimethylaniline).
    • React mesitylamine with thionyl chloride (SOCl2) to form the corresponding mesityl chloride.
    • Cyclize the mesityl chloride with hydrazine hydrate to obtain the thiadiazole ring.
  • Amide Formation

    • React the thiadiazole intermediate with isobutyric anhydride to form the isobutyramide group.

Industrial Production:

Industrial-scale production methods may involve modifications of the above synthetic route, optimization for yield, and purification steps.

Chemical Reactions Analysis

N-(5-((2-(mesitylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide can undergo various reactions:

    Oxidation: It may be oxidized under suitable conditions.

    Reduction: Reduction of the thiadiazole ring or amide group is possible.

    Substitution: The mesitylamino group can undergo nucleophilic substitution reactions.

Common reagents include hydrazine, thionyl chloride, and isobutyric anhydride. Major products depend on reaction conditions and substituent positions.

Scientific Research Applications

N-(5-((2-(mesitylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide finds applications in:

    Medicinal Chemistry: Investigated as a potential drug candidate due to its unique structure.

    Materials Science: Used in designing functional materials.

    Biological Studies: May interact with specific proteins or enzymes.

Mechanism of Action

The compound’s mechanism of action remains an active area of research. It likely involves interactions with cellular targets, affecting pathways relevant to its applications.

Comparison with Similar Compounds

While N-(5-((2-(mesitylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is unique, similar compounds include other thiadiazoles, amides, and mesityl derivatives.

Properties

Molecular Formula

C17H22N4O2S2

Molecular Weight

378.5 g/mol

IUPAC Name

2-methyl-N-[5-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C17H22N4O2S2/c1-9(2)15(23)19-16-20-21-17(25-16)24-8-13(22)18-14-11(4)6-10(3)7-12(14)5/h6-7,9H,8H2,1-5H3,(H,18,22)(H,19,20,23)

InChI Key

LXOLYYBLOHHJTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.